molecular formula C20H13BrClN3O3 B12039773 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 339271-54-4

4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12039773
CAS No.: 339271-54-4
M. Wt: 458.7 g/mol
InChI Key: VIGIEAZGMKYLHX-WYMPLXKRSA-N
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Description

4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C20H13BrClN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazones or amines.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

339271-54-4

Molecular Formula

C20H13BrClN3O3

Molecular Weight

458.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H13BrClN3O3/c21-15-5-6-18(28-20(27)16-3-1-2-4-17(16)22)14(11-15)12-24-25-19(26)13-7-9-23-10-8-13/h1-12H,(H,25,26)/b24-12+

InChI Key

VIGIEAZGMKYLHX-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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